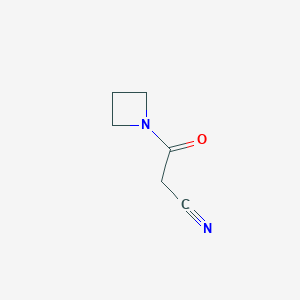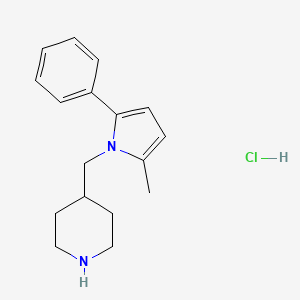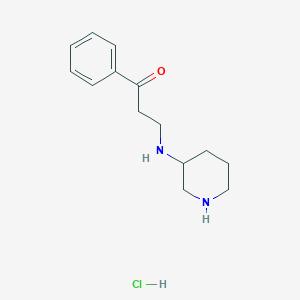
Ethyl 2-(2-methylaziridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-(2-methylaziridin-1-yl)acetate is a chemical compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high strain energy, making them reactive intermediates in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methylaziridin-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-methylaziridine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ethyl (2-methylaziridin-1-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(2-methylaziridin-1-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding N-oxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents at room temperature or slightly elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile are used under mild conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran is used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
科学的研究の応用
Ethyl 2-(2-methylaziridin-1-yl)acetate has found applications in various scientific research fields:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form stable intermediates and its reactivity towards various biological targets.
Material Science: It is used in the synthesis of polymers and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is used to study the mechanisms of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of ethyl (2-methylaziridin-1-yl)acetate involves its reactivity towards nucleophiles and electrophiles. The strained aziridine ring opens upon nucleophilic attack, leading to the formation of various substituted products. The ester group can undergo hydrolysis or reduction, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Ethyl 2-(2-methylaziridin-1-yl)acetate can be compared with other aziridine derivatives, such as:
Ethyl aziridine-2-carboxylate: Similar in structure but lacks the methyl group on the aziridine ring, leading to different reactivity and applications.
2-Methylaziridine: Lacks the ester group, making it less versatile in synthetic applications.
N-Substituted aziridines:
This compound stands out due to its unique combination of an aziridine ring and an ester group, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
ethyl 2-(2-methylaziridin-1-yl)acetate |
InChI |
InChI=1S/C7H13NO2/c1-3-10-7(9)5-8-4-6(8)2/h6H,3-5H2,1-2H3 |
InChIキー |
GJYRDULKNWWDEW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1CC1C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanone](/img/structure/B1500792.png)



![1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B1500802.png)





![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)


![2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B1500824.png)
